molecular formula C27H23BrO7 B162238 2,3,4-Tri-O-benzoylfucopyranosyl bromide CAS No. 131897-73-9

2,3,4-Tri-O-benzoylfucopyranosyl bromide

Cat. No.: B162238
CAS No.: 131897-73-9
M. Wt: 539.4 g/mol
InChI Key: ZNQXFYBHGDPZCZ-JYZZCPHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Tri-O-benzoylfucopyranosyl bromide is a glycosyl bromide derivative of fucose, a 6-deoxy sugar with the L-configuration. The compound features benzoyl ester groups at the 2-, 3-, and 4-positions of the fucopyranose ring, leaving the anomeric carbon (C1) activated for glycosylation reactions. This molecule is widely used in carbohydrate chemistry as a glycosyl donor, particularly in the synthesis of fucose-containing oligosaccharides, glycoconjugates, and natural products. The benzoyl protecting groups enhance stability during synthesis and influence the stereochemical outcome of glycosylation by participating in neighboring-group participation (NGP) mechanisms .

Properties

CAS No.

131897-73-9

Molecular Formula

C27H23BrO7

Molecular Weight

539.4 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate

InChI

InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24+/m0/s1

InChI Key

ZNQXFYBHGDPZCZ-JYZZCPHSSA-N

SMILES

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Other CAS No.

131897-73-9

Synonyms

2,3,4-tri-O-benozyl-alpha-fucopyranosyl bromide
2,3,4-tri-O-benzoylfucopyranosyl bromide
tri-Bz-Fuc-B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glycosyl Bromides

The reactivity, stability, and applications of 2,3,4-Tri-O-benzoylfucopyranosyl bromide can be contextualized by comparing it with structurally analogous glycosyl bromides. Below is a detailed analysis:

Structural and Functional Comparison
Compound Molecular Formula Protecting Groups Sugar Core Key Applications
This compound C₃₃H₂₉BrO₈ Benzoyl (ester) at C2, C3, C4 L-Fucose Synthesis of fucosylated glycans, antitumor agents
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide C₃₄H₃₅BrO₅ Benzyl (ether) at C2, C3, C4, C6 D-Glucose Glycosylation in organic solvents; stable under acidic conditions
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide C₂₆H₄₃BrO₉ Pivaloyl (ester) at C2, C3, C4, C6 D-Glucose High steric bulk for β-selectivity in glycosylations

Key Observations :

Protecting Group Chemistry :

  • Benzoyl groups (in the fucose derivative) are electron-withdrawing esters that stabilize the oxocarbenium ion intermediate during glycosylation, favoring α-selectivity via NGP .
  • Benzyl groups (ether) in the tetra-O-benzyl glucosyl bromide are more stable under acidic conditions but lack NGP effects, often requiring promoters like silver triflate .
  • Pivaloyl groups (bulky esters) in the tetra-O-pivaloyl glucosyl bromide increase steric hindrance, promoting β-selectivity by disfavoring NGP .

Sugar Core Differences :

  • The L-fucose core in the target compound is a deoxy sugar, reducing steric hindrance at C6 compared to D-glucose derivatives. This enhances its reactivity in specific glycosylation contexts, such as forming α-linked fucosides found in cancer-associated antigens .

Reactivity and Stability: The fucose derivative’s benzoyl groups hydrolyze under basic conditions, limiting its use in alkaline environments. In contrast, benzyl-protected glucosyl bromides are stable under basic conditions but require harsher deprotection (e.g., hydrogenolysis) . Pivaloyl-protected glucosyl bromides exhibit slower reaction kinetics due to steric effects, making them less favorable for rapid glycosylations .

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